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Compound of Interest

Compound Name: 1-Methyl-1H-indazol-6-ol

Cat. No.: B178927

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methyl-1H-indazol-6-ol (CAS No. 118933-92-9), a key heterocyclic compound with
applications in medicinal chemistry and materials science.[1] Given the limited availability of
public experimental spectra for this specific molecule, this document presents a detailed
analysis based on data from closely related analogs and predictive methodologies. This guide
is intended for researchers, scientists, and drug development professionals, offering field-
proven insights into the structural elucidation of this and similar indazole derivatives.

Introduction to 1-Methyl-1H-indazol-6-ol

Indazole, a bicyclic heteroaromatic compound, exists in different tautomeric forms, with the 1H-
and 2H-tautomers being the most common.[2] The methylation of the indazole ring can lead to
either N1- or N2-alkylation, resulting in isomers with distinct chemical and physical properties.
[3][4] The 1-methyl-1H-indazole isomer is often thermodynamically more stable than the 2-
methyl-2H-indazole.[2] Spectroscopic techniques such as Nuclear Magnetic Resonance
(NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for
unambiguously determining the structure of these N-methylated indazole derivatives.[2][3] 1-
Methyl-1H-indazol-6-ol, with its methyl group at the N1 position and a hydroxyl group on the
benzene ring, is a valuable building block in the synthesis of bioactive molecules.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of
organic compounds. The following sections provide predicted *H and 13C NMR data for 1-
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Methyl-1H-indazol-6-ol, based on the analysis of related indazole derivatives.[5][6]

Predicted *H NMR Spectral Data

The predicted chemical shifts (d) for the protons of 1-Methyl-1H-indazol-6-ol are summarized
in the table below. These predictions are based on the known electronic effects of the methyl
and hydroxyl substituents on the indazole ring system. The numbering of the indazole ring is
standard, as shown in the molecular structure diagram.

Table 1: Predicted *H NMR Data for 1-Methyl-1H-indazol-6-ol

S Pr(?dicted Chemical Multiplicity Coupling Constant
Shift (6, ppm) (J, H2)

H-3 ~7.8-8.0 S

H-4 ~6.8-7.0 d ~8.5

H-5 ~7.4-7.6 d ~8.5

H-7 ~6.6-6.8 S

-OH Variable (broad) S

-CHs ~3.9-4.1 s

Predicted in DMSO-ds

Predicted **C NMR Spectral Data

The predicted chemical shifts for the carbon atoms of 1-Methyl-1H-indazol-6-ol are presented
below. The substituent effects of the methyl and hydroxyl groups significantly influence the
carbon chemical shifts.

Table 2: Predicted 3C NMR Data for 1-Methyl-1H-indazol-6-ol
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Carbon Predicted Chemical Shift (8, ppm)
C-3 ~133-135

C-3a ~120-122

C-4 ~110-112

C-5 ~122-124

C-6 ~155-157

C-7 ~95-97

C-7a ~140-142

-CHs ~35-37

Predicted in DMSO-ds

Experimental Protocol for NMR Data Acquisition

The following is a generalized protocol for acquiring high-quality NMR spectra for indazole
derivatives.

e Sample Preparation:
o Weigh approximately 5-10 mg of 1-Methyl-1H-indazol-6-ol.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCls,
or MeOD) in a standard 5 mm NMR tube.[5] DMSO-ds is often a good choice for observing
exchangeable protons like the hydroxyl proton.

o Ensure the sample is fully dissolved; gentle warming or sonication can be used to aid
dissolution.

e Instrument Setup:

o Insert the NMR tube into the spectrometer's probe.
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o Tune and shim the instrument to optimize the magnetic field homogeneity, which is crucial
for obtaining sharp signals and high resolution.[6]

e 1H NMR Acquisition Parameters:

o Pulse Program: A standard single-pulse experiment (e.g., 'zg30").[5]

[e]

Spectral Width: Approximately 12-16 ppm.[5]

o

Acquisition Time: 2-4 seconds.[5]

[¢]

Relaxation Delay: 1-5 seconds.[5]

[¢]

Number of Scans: 16-64, depending on the sample concentration.[5]

» 13C NMR Acquisition Parameters:

o Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30").[5]

[¢]

Spectral Width: Approximately 200-250 ppm.[5]

[e]

Acquisition Time: 1-2 seconds.[5]

[e]

Relaxation Delay: 2-5 seconds.[5]

o

Number of Scans: 1024-4096, due to the lower natural abundance of 13C.[5]

» Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

[e]

Phase correct the spectrum.

o

Calibrate the chemical shift axis using the residual solvent peak or an internal standard
like tetramethylsilane (TMS) at 0.00 ppm.

o

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://pdf.benchchem.com/1604/1H_and_13C_NMR_of_3_Iodo_6_methyl_5_nitro_1H_indazole.pdf
https://pdf.benchchem.com/1384/Application_Note_and_Protocol_Spectroscopic_Characterization_of_3_amino_1_methyl_1H_indazol_6_ol.pdf
https://pdf.benchchem.com/1384/Application_Note_and_Protocol_Spectroscopic_Characterization_of_3_amino_1_methyl_1H_indazol_6_ol.pdf
https://pdf.benchchem.com/1384/Application_Note_and_Protocol_Spectroscopic_Characterization_of_3_amino_1_methyl_1H_indazol_6_ol.pdf
https://pdf.benchchem.com/1384/Application_Note_and_Protocol_Spectroscopic_Characterization_of_3_amino_1_methyl_1H_indazol_6_ol.pdf
https://pdf.benchchem.com/1384/Application_Note_and_Protocol_Spectroscopic_Characterization_of_3_amino_1_methyl_1H_indazol_6_ol.pdf
https://pdf.benchchem.com/1384/Application_Note_and_Protocol_Spectroscopic_Characterization_of_3_amino_1_methyl_1H_indazol_6_ol.pdf
https://pdf.benchchem.com/1384/Application_Note_and_Protocol_Spectroscopic_Characterization_of_3_amino_1_methyl_1H_indazol_6_ol.pdf
https://pdf.benchchem.com/1384/Application_Note_and_Protocol_Spectroscopic_Characterization_of_3_amino_1_methyl_1H_indazol_6_ol.pdf
https://pdf.benchchem.com/1384/Application_Note_and_Protocol_Spectroscopic_Characterization_of_3_amino_1_methyl_1H_indazol_6_ol.pdf
https://pdf.benchchem.com/1384/Application_Note_and_Protocol_Spectroscopic_Characterization_of_3_amino_1_methyl_1H_indazol_6_ol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the final
structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Predicted IR Spectral Data

The predicted key IR absorption bands for 1-Methyl-1H-indazol-6-ol are listed below.

Table 3: Predicted IR Absorption Bands for 1-Methyl-1H-indazol-6-ol

Wavenumber (cm—?) Intensity Assignment

3200-3600 Broad O-H stretch (hydroxyl group)
3000-3100 Medium Aromatic C-H stretch
2850-2960 Medium Aliphatic C-H stretch (-CHs)
1600-1620 Medium C=C aromatic ring stretch
1450-1550 Strong Aromatic ring vibrations
1200-1300 Strong C-O stretch (phenol)

Experimental Protocol for IR Data Acquisition

A common and straightforward method for acquiring the IR spectrum of a solid sample is using
an Attenuated Total Reflectance (ATR) accessory.

e Sample Preparation:

o Place a small amount of the solid 1-Methyl-1H-indazol-6-ol sample directly onto the ATR
crystal.

o Data Acquisition:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b178927?utm_src=pdf-body
https://www.benchchem.com/product/b178927?utm_src=pdf-body
https://www.benchchem.com/product/b178927?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b178927?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

[e]

Record a background spectrum of the empty ATR setup to subtract atmospheric and
instrument absorptions.[7]

[e]

Apply pressure to ensure good contact between the sample and the crystal.[7]

o

Record the sample spectrum, typically over a range of 4000-400 cm~* with a resolution of
4 cm™1i,

o

Co-adding multiple scans (e.g., 16 or 32) can improve the signal-to-noise ratio.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which is crucial for confirming its identity.

Predicted Mass Spectrometry Data

For 1-Methyl-1H-indazol-6-ol (CsHsN20), the expected mass spectral data is as follows:

Table 4: Predicted Mass Spectrometry Data for 1-Methyl-1H-indazol-6-ol

lonization Mode Predicted m/z Assignment
ESI (+) 149.0658 [M+H]*
El 148.0637 (M*) Molecular lon

Key Fragments (El): The fragmentation pattern in Electron lonization (EI) would likely involve
the loss of stable neutral molecules. For instance, the loss of CO (m/z 120) or HCN (m/z 121)
from the molecular ion are plausible fragmentation pathways for indazole derivatives.

Experimental Protocol for Mass Spectrometry Data
Acquisition
The following is a general protocol for obtaining a mass spectrum using Electrospray lonization

(ESI).

e Sample Preparation:
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o Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such
as methanol or acetonitrile.[5]

e Instrument Setup:
o Use a mass spectrometer equipped with an ESI source.

o For 1-Methyl-1H-indazol-6-ol, the positive ion mode is likely to be more effective, yielding
the protonated molecule [M+H]*.[5]

o Data Acquisition:
o Infuse the sample solution into the ESI source at a constant flow rate.
o Acquire the mass spectrum over an appropriate mass range (e.g., m/z 50-500).

o For high-resolution mass spectrometry (HRMS), ensure high purity of the sample and
solvents to obtain accurate mass measurements for elemental composition determination.

[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a novel compound like 1-Methyl-1H-indazol-6-ol.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
1-Methyl-1H-indazol-6-ol.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic data
for 1-Methyl-1H-indazol-6-ol. By combining predictive methods with established experimental
protocols, researchers can confidently approach the structural characterization of this and
related indazole derivatives. The provided tables of predicted spectral data, detailed
methodologies, and workflow visualization serve as a valuable resource for scientists in the
fields of chemical synthesis and drug discovery.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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